molecular formula C13H11BrN4O2S2 B4760473 N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE

N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE

Cat. No.: B4760473
M. Wt: 399.3 g/mol
InChI Key: KMCKNEIIZDVTQN-UHFFFAOYSA-N
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Description

N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE is a complex organic compound that features a triazole ring, a benzyl group, a bromine atom, and a thiophenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield corresponding amines or alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of N2-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide
  • N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dimethoxybenzamide

Uniqueness

N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE is unique due to the presence of the bromine atom on the thiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2S2/c14-11-6-7-12(21-11)22(19,20)17-13-15-9-18(16-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKNEIIZDVTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE
Reactant of Route 3
N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE
Reactant of Route 4
N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE
Reactant of Route 5
N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE
Reactant of Route 6
N~2~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-5-BROMO-2-THIOPHENESULFONAMIDE

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